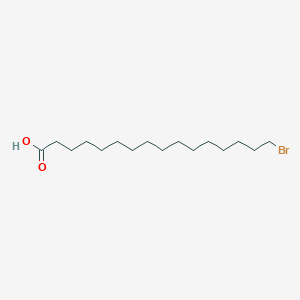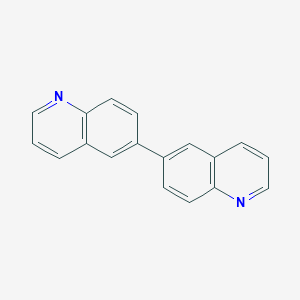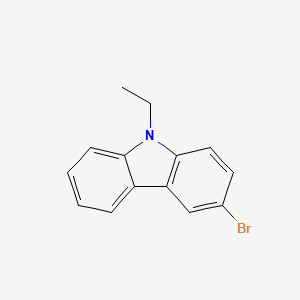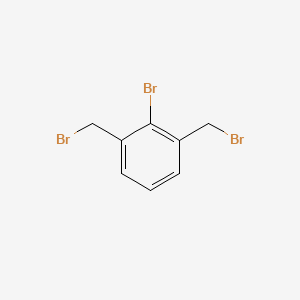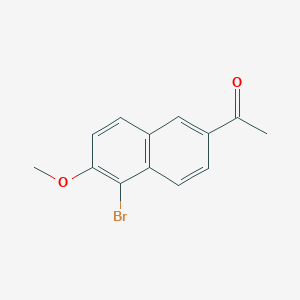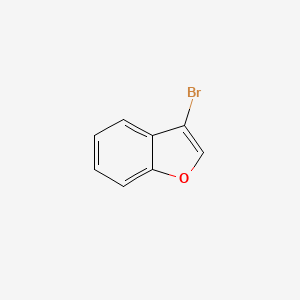
3-Bromo-1-benzofuran
Vue d'ensemble
Description
Synthesis Analysis
3-Bromo-1-benzofuran and related compounds can be synthesized through several methods, emphasizing the versatility and adaptability of these molecules for various chemical transformations. A notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007). Another method includes a palladium-catalyzed conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, showcasing the diverse pathways to generate benzofuran derivatives from brominated precursors (Galvani et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement of atoms within the molecule, dihedral angles, and interactions that might influence its reactivity and properties. For example, structural studies have shown that the bromo-substituted benzene ring forms specific dihedral angles with the benzofuran ring system, influencing the compound's overall geometry and intermolecular interactions (Choi et al., 2012).
Chemical Reactions and Properties
This compound compounds participate in a wide range of chemical reactions, serving as versatile intermediates. Their chemical properties allow for various functionalizations and transformations essential for synthesizing complex organic molecules. For instance, electrophilic bromination studies have explored the reactivity of benzofuran derivatives, providing insights into substituent effects and reaction mechanisms that govern their behavior in synthetic applications (Okuyama et al., 1974).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for its application in various fields. Detailed studies on crystal structures provide insights into the compound's solid-state properties, intermolecular interactions, and potential for forming supramolecular assemblies.
Chemical Properties Analysis
Understanding the chemical properties of this compound involves examining its reactivity patterns, stability under different conditions, and interactions with various reagents. These properties are fundamental for its use in synthetic chemistry, where it can act as a building block for more complex molecules. Research into its reactivity with palladium catalysis and under light-induced conditions showcases the compound's versatility and potential for innovative synthetic routes (Liu et al., 2010).
Applications De Recherche Scientifique
Activité anticancéreuse
3-Bromo-1-benzofuran: des dérivés ont été trouvés pour présenter des activités anticancéreuses significatives. Par exemple, certains benzofuranes substitués ont montré des effets spectaculaires dans l'inhibition de la croissance de divers types de cellules cancéreuses . La capacité du composé à interférer avec la prolifération des cellules cancéreuses en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses.
Propriétés antibactériennes
Les composés benzofuraniques, y compris le This compound, sont connus pour posséder de fortes propriétés antibactériennes. Ces composés peuvent être utilisés dans le développement de nouveaux agents antibactériens, en particulier face à la résistance croissante aux antibiotiques .
Effets antioxydants
Les capacités antioxydantes des dérivés du benzofurane les rendent précieux dans la recherche axée sur la lutte contre les maladies liées au stress oxydatifThis compound pourrait être un ingrédient clé dans la synthèse de médicaments visant à protéger les cellules des dommages oxydatifs .
Applications antivirales
Des études récentes ont mis en évidence le potentiel des dérivés du benzofurane dans le développement de médicaments antiviraux. Par exemple, un nouveau composé benzofuranique macrocyclique a montré une activité contre le virus de l'hépatite C, ce qui indique que le This compound pourrait également être exploré pour ses propriétés antivirales .
Conception et découverte de médicaments
This compound: sert d'unité structurale de base dans divers médicaments naturels biologiquement actifs et matériaux chimiques synthétiques. Sa polyvalence dans la conception de médicaments est due aux diverses activités pharmacologiques qu'il peut conférer aux nouveaux candidats médicaments .
Synthèse de composés benzofuraniques complexes
Des méthodes innovantes pour la construction de cycles benzofuraniques, telles que les cascades de cyclisation radicalaires libres, ont été développéesThis compound peut être utilisé dans ces stratégies synthétiques pour créer des composés benzofuraniques polycycliques complexes, qui sont difficiles à préparer autrement .
Mécanisme D'action
Target of Action
3-Bromo-1-benzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have shown strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Biochemical Pathways
Given the broad biological activities of benzofuran compounds , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.
Pharmacokinetics
Benzofuran derivatives have been found to be suitable structures for drug development due to their wide range of biological and pharmacological applications . This suggests that this compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Some substituted benzofurans have been found to have significant inhibitory effects on the growth of various types of cancer cells . This suggests that the action of this compound may result in the inhibition of cell growth and proliferation.
Safety and Hazards
3-Bromo-1-benzofuran is classified as acutely toxic and can cause eye irritation . It is also hazardous if swallowed . The compound is classified under storage class code 6.1D, which refers to non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Orientations Futures
Benzofuran and its derivatives, including 3-Bromo-1-benzofuran, are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . They are considered suitable structures with a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .
Propriétés
IUPAC Name |
3-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNAOJPUTYWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348765 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-70-9 | |
| Record name | 3-bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

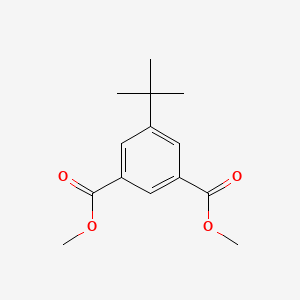
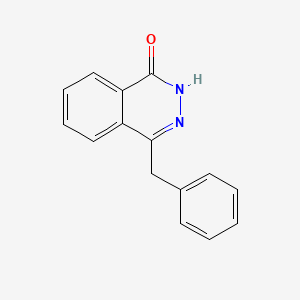
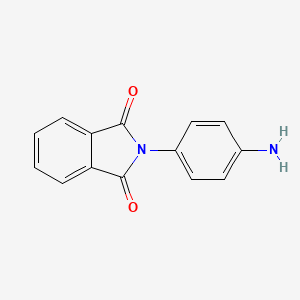
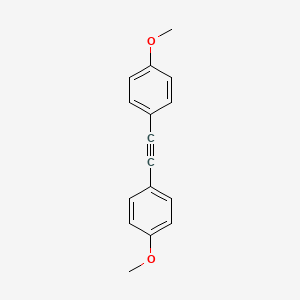
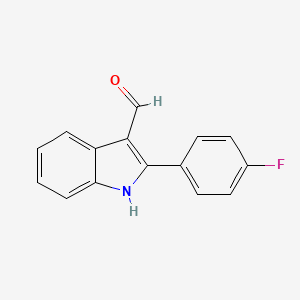


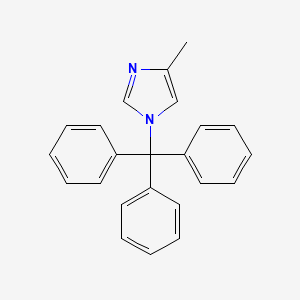
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
